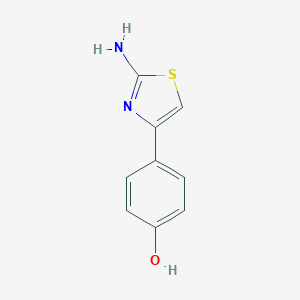

4-(2-amino-4-thiazolyl)phenol

Descripción general

Descripción

4-(2-Amino-4-thiazolyl)phenol (CAS 57634-55-6) is a heterocyclic compound with the molecular formula C₉H₈N₂OS (molecular weight: 192.23 g/mol). It consists of a phenol group substituted at the para position with a 2-amino-4-thiazolyl moiety. This compound is primarily utilized as a precursor in synthesizing substituted thiazole derivatives, particularly those with anticonvulsant and anthelmintic activities.

Métodos De Preparación

Conventional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing thiazole rings. For 4-(2-amino-4-thiazolyl)phenol, this involves cyclocondensation of 4-hydroxyacetophenone with thiourea in the presence of a halogenating agent, typically iodine .

Reaction Mechanism and Conditions

-

Halogenation : 4-Hydroxyacetophenone reacts with iodine to form α-iodo-4-hydroxyacetophenone.

-

Cyclocondensation : The α-iodo intermediate reacts with thiourea, facilitated by a base (e.g., NaOH or KOH), to form the thiazole ring.

-

Amination : The resulting intermediate undergoes deprotonation to yield the 2-amino group .

Typical Conditions :

-

Solvent: Ethanol or aqueous ethanol

-

Temperature: Reflux (~78°C for ethanol)

-

Reaction Time: 6–12 hours

Limitations :

-

Moderate yields due to competing side reactions.

-

Requires stoichiometric iodine, generating waste.

Catalytic Methods Using Nanocatalysts

Asparagine-Functionalized Al₂O₃ Nanoparticles (Asp-Al₂O₃)

Zarnegar et al. (2019) developed a one-pot method using Asp-Al₂O₃ nanoparticles to catalyze the synthesis of 2-aminothiazoles .

Procedure :

-

Catalyst Preparation :

-

Reaction :

-

4-Hydroxyacetophenone (1 mmol), thiourea (1.2 mmol), iodine (1.1 mmol), and Asp-Al₂O₃ (20 mg) in ethanol.

-

Reflux for 3 hours.

-

Results :

Advantages :

-

High selectivity and reduced reaction time.

-

Environmentally benign due to recyclable catalyst.

MNPs@SiO₂-Pr-AP with TBBDA Co-Catalyst

Ghorbani-Vaghei et al. (2017) reported a synergistic catalytic system combining magnetic nanoparticles (MNPs@SiO₂-Pr-AP) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) .

Procedure :

-

Catalyst Synthesis :

-

Silica-coated Fe₃O₄ nanoparticles functionalized with 4-aminopyridine.

-

-

Reaction :

-

4-Hydroxyacetophenone (1 mmol), thiourea (1.2 mmol), TBBDA (0.1 mmol), and MNPs@SiO₂-Pr-AP (15 mg) in ethanol.

-

Reflux for 1.5 hours.

-

Results :

Advantages :

-

Magnetic separation simplifies catalyst recovery.

-

TBBDA enhances electrophilicity of the carbonyl group.

One-Pot Synthesis Under Mild Conditions

Zhang et al. (2018) adapted a one-pot strategy for 2-amino-4-phenylthiazoles, adaptable to this compound .

Procedure :

-

Reagents :

-

4-Hydroxyacetophenone (1 mmol), thiourea (1.2 mmol), iodine (1.1 mmol).

-

-

Conditions :

-

Solvent: Ethanol/water (3:1 v/v).

-

Temperature: 70°C.

-

Time: 4 hours.

-

Results :

Advantages :

-

Avoids isolation of intermediates.

-

Water co-solvent enhances green chemistry metrics.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Conditions | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Conventional Hantzsch | None | Reflux, ethanol | 6–12 | 70–80 | Simplicity |

| Asp-Al₂O₃ Nanoparticles | Asp-Al₂O₃ | Reflux, ethanol | 3 | 92 | High reusability |

| MNPs@SiO₂-Pr-AP + TBBDA | MNPs@SiO₂-Pr-AP/TBBDA | Reflux, ethanol | 1.5 | 95 | Fastest reaction time |

| One-Pot Synthesis | None | 70°C, ethanol/water | 4 | 85 | Solvent sustainability |

Optimization Strategies and Challenges

Solvent Selection

Catalyst Design Trends

-

Heterogeneous Catalysts : Asp-Al₂O₃ and MNPs@SiO₂-Pr-AP dominate due to ease of separation .

-

Halogen Bond Catalysts : TBBDA enhances electrophilicity without stoichiometric iodine .

Scalability Considerations

Análisis De Reacciones Químicas

Tipos de Reacciones

4-(2-Amino-1,3-tiazol-4-il)fenol experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo fenol puede oxidarse para formar quinonas.

Reducción: El grupo amino puede reducirse para formar aminas.

Sustitución: Las sustituciones electrófilas y nucleófilas pueden ocurrir en el anillo de tiazol y en el grupo fenol.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones normalmente implican temperaturas controladas y solventes como el etanol o el diclorometano.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo fenol puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de tiazol o en el grupo fenol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(2-amino-4-thiazolyl)phenol features a thiazole ring and a phenolic group, which contribute to its reactivity and biological activity. Its molecular formula is CHNS, with a molecular weight of approximately 192.24 g/mol. The presence of an amino group at the 2-position of the thiazole ring enhances its interaction with biological targets through hydrogen bonding and other intermolecular interactions.

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of this compound show significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with halogen substituents on the phenyl ring have been reported to enhance antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds synthesized from this scaffold were tested against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives exhibited promising antiproliferative activity with low toxicity towards normal cells .

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays revealed that certain derivatives could effectively inhibit acetylcholinesterase activity, suggesting their use in developing therapeutic agents for cognitive disorders .

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various this compound derivatives against multiple bacterial strains. The results indicated that compounds with specific substituents exhibited inhibition zones significantly larger than those of standard antibiotics .

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Derivative A | E. coli | 20 | 32 |

| Derivative B | S. aureus | 25 | 16 |

| Derivative C | P. aeruginosa | 15 | 64 |

Anticancer Evaluation

In another investigation, a series of synthesized derivatives were tested for their antiproliferative effects on human cancer cell lines. Notably, one derivative showed selective cytotoxicity towards melanoma cells while sparing healthy fibroblasts .

| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound X | U251 (glioblastoma) | 5 | 10 |

| Compound Y | WM793 (melanoma) | 3 | 15 |

Potential Therapeutic Applications

The unique properties of this compound make it valuable in several fields:

- Pharmaceutical Development : Its antimicrobial and anticancer properties suggest potential applications in drug formulation for infectious diseases and cancer therapy.

- Neuropharmacology : The ability to inhibit acetylcholinesterase positions it as a candidate for developing treatments for neurodegenerative diseases.

Mecanismo De Acción

El mecanismo de acción de 4-(2-amino-1,3-tiazol-4-il)fenol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, puede unirse al ADN e interactuar con enzimas como la topoisomerasa II, lo que lleva a roturas de doble cadena del ADN y la muerte celular . Este mecanismo es particularmente relevante en su potencial actividad anticancerígena.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

- Structure: Features a phenol group linked to a 4,5-diphenyl-substituted imidazole ring.

- Key Properties: Nonlinear Optical (NLO) Properties: High polarizability (β = 2.2627 × 10⁻⁶ esu) and self-focusing behavior (n₂ = -2.89 × 10⁻⁶ cm²/W) due to π-conjugation and intramolecular charge transfer (ICT) . Applications: Potential in optical data storage and photonics, contrasting with the pharmaceutical focus of 4-(2-amino-4-thiazolyl)phenol.

Table 1: Structural and Functional Comparison

| Compound | Core Heterocycle | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | Thiazole | 2-Amino, 4-phenol | Anthelmintic, anticonvulsant | Pharmaceutical synthesis |

| 4-(4,5-Diphenylimidazol-2-yl)phenol | Imidazole | 4,5-Diphenyl, 2-phenol | High NLO polarizability, ICT | Optical materials |

4-(4′-Nitrophenyl)thiazol-2-amine

- Structure : Thiazole ring with a 4-nitrophenyl group at position 4 and an amine at position 2.

- Key Differences: The nitro group enhances electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the phenol group in this compound. Synthesis: Produced via cyclization of p-nitro acetophenone and thiourea . Biological Relevance: Nitro groups in similar compounds (e.g., nitrofurans) are associated with carcinogenicity (e.g., bladder carcinomas in rats) , whereas the phenol and amino groups in this compound mitigate such risks.

[4-(1,3-Thiazol-2-yl)phenyl]methanol

- Structure : Benzyl alcohol derivative with a thiazole ring at the para position.

- Key Differences: The alcohol (-CH₂OH) group is less acidic (pKa ~15) than the phenolic -OH (pKa ~10), affecting solubility and hydrogen-bonding capacity. Applications: Used in biochemical research, but lacks the anthelmintic activity reported for this compound .

2-Amino-4-(5-nitro-2-furyl)thiazole

- Structure : Thiazole with a 5-nitro-2-furyl group at position 4 and an amine at position 2.

- Key Differences: Carcinogenicity: Induces bladder and renal pelvis carcinomas in rats, contrasting with the therapeutic profile of this compound . Metabolism: Nitro groups are metabolized via prostaglandin endoperoxide synthetase, generating reactive intermediates .

Pharmacological and Toxicological Profiles

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | Anthelmintic, anticonvulsant | Low carcinogenic risk |

| 2-Amino-4-(5-nitro-2-furyl)thiazole | Carcinogenic (bladder) | High carcinogenicity in rats |

| 4-(4,5-Diphenylimidazol-2-yl)phenol | Non-therapeutic (NLO) | Not reported |

Actividad Biológica

4-(2-amino-4-thiazolyl)phenol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenolic structure and a thiazole ring, which contribute to its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenolic ring attached to a thiazole moiety. The presence of the amino group (-NH2), hydroxyl group (-OH), and the thiazole ring enhances its chemical reactivity and biological properties. The compound can be synthesized through various methods, often starting from simpler organic molecules, with characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) used to confirm its structure.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism of action may involve the inhibition of bacterial enzyme activity or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It has been studied for its effects on various cancer cell lines, where it demonstrated antiproliferative activity. For instance, in vitro studies showed that the compound inhibited the growth of melanoma and prostate cancer cells through mechanisms such as tubulin polymerization inhibition .

Table 2: Anticancer Activity on Cell Lines

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Melanoma | 10 |

| Prostate Cancer | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Binding : It can interact with biological receptors, potentially leading to altered signaling pathways that affect cell growth and survival.

- Oxidative Stress Modulation : Some studies suggest that it may modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a strong correlation between the compound's concentration and its inhibitory effect on bacterial growth, suggesting its potential use as an antibacterial agent in clinical settings.

- Cancer Cell Line Study : In another investigation, researchers treated prostate cancer cell lines with varying concentrations of this compound. The results demonstrated dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-amino-4-thiazolyl)phenol, and how can reaction efficiency be optimized?

A common method involves condensation reactions between 2-amino-4-thiazolyl precursors and phenolic derivatives. For example, thiazole derivatives can be synthesized via refluxing 2-amino-4-phenylthiazole with aromatic aldehydes in ethanol for 6 hours, followed by solvent evaporation and recrystallization using ethyl acetate/hexane mixtures . To optimize yield, monitor reaction progress via TLC (using 1:5 ethyl acetate/hexane) and adjust stoichiometric ratios or catalyst use. Evidence from related compounds suggests that electron-withdrawing substituents on the aldehyde may enhance reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Melting point analysis : Compare observed values (e.g., 45–48°C for structurally similar phenols) to literature data to assess purity .

- Spectroscopy : Use ¹H-NMR and ¹³C-NMR to confirm the thiazole-phenol linkage. For example, aromatic protons in thiazole derivatives typically appear at δ 7.2–8.0 ppm, while phenolic -OH signals are observed around δ 9–10 ppm .

- Mass spectrometry : Verify molecular weight (e.g., 219.31 g/mol for analogous thiazole derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate substituent effects on the compound’s reactivity?

- Electrophilic substitution studies : React this compound with nitrating or halogenating agents under controlled conditions (e.g., H₂SO₄/HNO₃ for nitration). Monitor regioselectivity via HPLC or NMR, as electron-donating groups on the phenol ring may direct substitution to para/ortho positions .

- Comparative synthesis : Introduce substituents (e.g., nitro, methoxy) to the phenolic ring and compare reaction kinetics using UV-Vis spectroscopy. Evidence from substituted thiazoles shows that electron-withdrawing groups accelerate electrophilic attacks .

Q. How can stability challenges during storage or handling be addressed?

- Oxidative degradation : Store the compound under inert gas (N₂/Ar) to prevent air-sensitive oxidation, which may form quinone-like byproducts .

- Moisture sensitivity : Use desiccants and avoid aqueous solvents unless necessary. Analogous thiazole-phenol hybrids exhibit hygroscopic tendencies, leading to decomposition .

- pH control : Maintain neutral pH during storage, as acidic conditions may trigger toxic gas release (e.g., SO₂) from sulfonic acid derivatives .

Q. What strategies are effective for resolving contradictions in reported spectral data?

- Cross-validation : Compare NMR chemical shifts and coupling constants across multiple studies. For example, discrepancies in aromatic proton signals may arise from solvent effects (DMSO vs. CDCl₃) .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and validate experimental data. This approach resolved ambiguities in related phenol-thiazole hybrids .

Q. How can biological activity assays be designed to evaluate antimicrobial or anticancer potential?

- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Thiazole derivatives with amino groups show enhanced activity due to membrane disruption .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The 2-amino-4-thiazolyl moiety in antibiotics like cefdinir suggests potential apoptosis-inducing mechanisms via protein/DNA interaction .

Q. What methodologies improve reproducibility in synthesis protocols?

- Reaction condition standardization : Control variables like reflux time (6 hours) and solvent purity (≥99% ethanol) to minimize batch-to-batch variability .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted aldehydes) and refine purification steps (e.g., gradient column chromatography) .

Propiedades

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSJYYIRAFRPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323956 | |

| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57634-55-6 | |

| Record name | 4-(2-Amino-4-thiazolyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57634-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Amino-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-AMINO-4-THIAZOLYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.